molecular formula C12H11N3OS B2989550 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 843622-07-1

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No. B2989550
CAS RN: 843622-07-1
M. Wt: 245.3
InChI Key: VMQWROWIGUGMDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, which may impart aromaticity and contribute to the compound’s stability and reactivity. The methoxy group may influence the compound’s polarity and solubility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the amine and methoxy groups. The compound could potentially undergo reactions typical of these functional groups, such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially basic amine group could influence the compound’s solubility, acidity/basicity, and intermolecular interactions .

Scientific Research Applications

Biological Activities and Structural Analysis

A series of compounds derived from 1,3,4-thiadiazole, similar in structure to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and analyzed for their biological activities. These compounds demonstrated diverse biological properties, including DNA protective abilities against oxidative stress and strong antimicrobial activity against specific strains such as S. epidermidis. Notably, one compound exhibited significant cytotoxicity on cancer cell lines, showcasing potential for chemotherapy applications with minimized cytotoxicity against healthy cells (Gür et al., 2020).

Antifungal Effects

Research on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound structurally related to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, highlighted their effectiveness as antifungal agents. These compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal treatments (Jafar et al., 2017).

Antimicrobial, Antioxidant, and Anticancer Properties

Schiff base indole derivatives, incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, have been synthesized and evaluated for their biological activities. These compounds exhibited excellent antibacterial, antifungal, antioxidant, and anticancer properties. Specifically, certain methoxy compounds demonstrated remarkable cytotoxic activity against tumor cell lines, underscoring their potential in cancer treatment (Verma et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity and interactions with other molecules .

Mechanism of Action

Target of Action

The primary targets of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine . These factors could include temperature, pH, and the presence of other molecules.

properties

IUPAC Name

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQWROWIGUGMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

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